REACTION_CXSMILES
|
[Si](Cl)(C(C)(C)C)(C)C.C(O[C:12]1[CH:13]=[CH:14][C:15]2[N:20](CC)[C:19]3[CH:23]=[CH:24][C:25](OCC)=[CH:26][C:18]=3[O:17][C:16]=2[C:30]=1CO)C.N1C=CN=C1.O>CN(C)C=O.CCCCCC.C(OCC)C>[CH:23]1[C:19]2[NH:20][C:15]3[CH:14]=[CH:13][CH:12]=[CH:30][C:16]=3[O:17][C:18]=2[CH:26]=[CH:25][CH:24]=1
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Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
3,7-diethoxy-10-ethyl-10H-dibenzo[b,e][1,4]oxazine-4-methanol
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Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=CC2=C(OC3=C(N2CC)C=CC(=C3)OCC)C1CO
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
brought slowly to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on 250 g of silica gel with diethyl ether/hexane (1:10), whereupon
|
Type
|
CUSTOM
|
Details
|
after drying in a high vacuum, 4.30 g (98.9%) of 10-methyl-3,7-diethoxyl-4-[(tert-butyl-dimethylsilyl)oxy]methyl
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2OC3=C(NC21)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |